Thiophene-2-amidoxime

描述

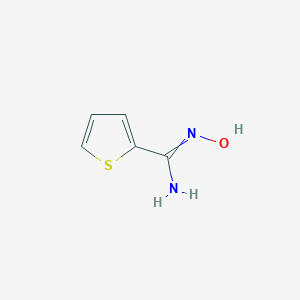

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N'-hydroxythiophene-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMNPRXPUZINOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968017 |

Source

|

| Record name | N'-Hydroxythiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53370-51-7, 1164246-20-1 |

Source

|

| Record name | N-Hydroxy-2-thiophenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53370-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164246-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Hydroxythiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-carboxamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Thiophene-2-Amidoxime: A Technical Guide

I have now gathered sufficient information to construct the in-depth technical guide. I have found two distinct and viable synthetic methods for preparing thiophene-2-amidoxime from 2-cyanothiophene.

Method 1 involves the reaction of 2-cyanothiophene with an aqueous solution of hydroxylamine (B1172632) in ethanol (B145695) at an elevated temperature. I have a general procedure for this, including reaction time, temperature, and stoichiometry, with a reported quantitative yield.

Method 2 utilizes hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a refluxing alcohol solvent. I have found general conditions for this reaction, including typical solvents, bases, and reaction times ranging from 1 to 48 hours.

For the quantitative data, I have information on reaction conditions (temperature, time), reagents, and yield for both methods, which can be summarized in a table.

Regarding the experimental protocols, I can now write a detailed, step-by-step procedure for both methods by combining the specific details I've found with standard laboratory practices for reaction setup, work-up, and purification. I have also found information on purification techniques, such as recrystallization and column chromatography.

For the mandatory visualizations, I have a clear understanding of the chemical transformation and the relationship between the reactants, which will allow me to create the required Graphviz diagrams.

Finally, I have also found some physicochemical and spectroscopic data for this compound from vendor websites and scientific articles, which will be crucial for the characterization section of the guide.

Therefore, I have all the necessary components to fulfill the user's request.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of this compound from 2-cyanothiophene, a key intermediate in pharmaceutical research and development. This document provides a comprehensive overview of two primary synthetic methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of various heterocyclic compounds with diverse biological activities. The amidoxime (B1450833) functional group is a versatile moiety that can participate in a range of chemical transformations, making it a crucial synthon for the development of novel therapeutic agents. This guide focuses on the direct conversion of commercially available 2-cyanothiophene to this compound, a fundamental reaction for any research program centered on this scaffold.

Synthetic Methodologies

Two principal methods for the synthesis of this compound from 2-cyanothiophene are prevalent in the literature. The choice between these methods may depend on the availability of reagents, desired reaction time, and scale of the synthesis.

-

Method A: Reaction with Aqueous Hydroxylamine: This method involves the direct reaction of 2-cyanothiophene with a concentrated aqueous solution of hydroxylamine in an alcoholic solvent at elevated temperatures. It is often reported to be a high-yielding and straightforward procedure.

-

Method B: Reaction with Hydroxylamine Hydrochloride and Base: This classic approach utilizes the more stable salt of hydroxylamine, the hydrochloride, which requires the in-situ generation of free hydroxylamine through the addition of a base. Common bases for this transformation include sodium carbonate and triethylamine. The reaction is typically carried out in a refluxing alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.

| Parameter | Method A: Aqueous Hydroxylamine | Method B: Hydroxylamine Hydrochloride & Base |

| Starting Material | 2-Cyanothiophene | 2-Cyanothiophene |

| Reagents | 50% Aqueous Hydroxylamine, Ethanol | Hydroxylamine Hydrochloride, Sodium Carbonate, Ethanol, Water |

| Molar Ratio (Nitrile:Hydroxylamine) | 1 : 4 | 1 : 1.5 - 2.0 (Hydroxylamine HCl) |

| Molar Ratio (Hydroxylamine HCl:Base) | N/A | 1 : 1.0 - 1.2 (Base) |

| Solvent | Ethanol | Ethanol/Water |

| Temperature | 90 °C | Reflux (approx. 78-80 °C) |

| Reaction Time | 1 - 1.5 hours | 6 - 24 hours |

| Reported Yield | Quantitative | Good to Excellent (typically > 70%) |

| Purification | Evaporation, optional recrystallization | Filtration, recrystallization |

Experimental Protocols

Method A: Synthesis using Aqueous Hydroxylamine

This protocol is adapted from a general procedure for the synthesis of amidoximes.

Materials:

-

2-Cyanothiophene

-

50% (w/w) Aqueous Hydroxylamine solution

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyanothiophene (1.0 eq) in absolute ethanol.

-

To the stirred solution, add a 50% aqueous solution of hydroxylamine (4.0 eq).

-

Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 1-1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product is often obtained in high purity and may be used without further purification. For higher purity, recrystallization from a suitable solvent such as ethanol/water or ethyl acetate/hexane can be performed.

Method B: Synthesis using Hydroxylamine Hydrochloride and Sodium Carbonate

This protocol is a generalized procedure based on classical amidoxime synthesis.

Materials:

-

2-Cyanothiophene

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2-cyanothiophene (1.0 eq) and ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 - 2.0 eq) in water.

-

In another beaker, dissolve sodium carbonate (1.0 - 1.2 eq relative to hydroxylamine hydrochloride) in water.

-

Add the hydroxylamine hydrochloride solution to the stirred solution of 2-cyanothiophene in ethanol at room temperature.

-

Slowly add the sodium carbonate solution to the reaction mixture. Effervescence may be observed.

-

Heat the reaction mixture to reflux and maintain for 6-24 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water.

-

If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

-

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A general workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

This diagram shows the logical relationship between the reactants leading to the formation of the product.

Caption: Logical relationship of reactants and conditions for the synthesis.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 90-96 °C (as reported by commercial suppliers).

-

Molecular Formula: C₅H₆N₂OS

-

Molecular Weight: 142.18 g/mol

-

Solubility: Soluble in methanol, ethanol, and DMSO.

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the thiophene (B33073) ring protons and the protons of the amidoxime group (-NH₂ and -OH).

-

¹³C NMR: The carbon NMR spectrum should display peaks for the five carbon atoms of the this compound molecule.

-

IR Spectroscopy: Characteristic absorption bands for N-H, O-H, C=N, and N-O stretching vibrations are expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Safety Considerations

-

Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating dry hydroxylamine.

-

2-Cyanothiophene is a toxic compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The organic solvents used are flammable. Ensure that all heating is performed using a suitable heating mantle and that no open flames are present.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always prioritizing safety.

A Technical Guide to the Physicochemical Properties of Thiophene-2-amidoxime

Abstract

This whitepaper provides a comprehensive technical overview of the physicochemical properties, synthesis, and potential biological context of Thiophene-2-amidoxime. Intended for researchers, medicinal chemists, and drug development professionals, this document consolidates available data on the compound's identity, structure, solubility, and spectroscopic characteristics. Detailed general methodologies for its synthesis and characterization are presented, alongside a discussion of the broader biological activities associated with the thiophene (B33073) class of compounds. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Introduction

This compound is a heterocyclic organic compound featuring a thiophene ring functionalized with an amidoxime (B1450833) group. The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active agents.[1][2] Amidoximes are versatile functional groups known for their ability to act as nitric oxide donors, bioisosteres of carboxylic acids, and precursors for various heterocyclic systems. As a synthetic intermediate, this compound holds potential for the development of novel therapeutic agents, leveraging the combined chemical and biological attributes of both its core moieties.[3][4] This guide aims to provide a detailed summary of its fundamental physicochemical properties.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthesis and drug design.

Compound Identity and Structure

The structural and identity details for this compound are compiled from various chemical suppliers and databases. It is noteworthy that two CAS numbers have been associated with this compound in different databases.

| Identifier | Value | Citation |

| IUPAC Name | N'-hydroxy-2-thiophenecarboximidamide | [3][5] |

| CAS Number | 53370-51-7, 108443-93-2 | [3][4][5][6] |

| Molecular Formula | C₅H₆N₂OS | [3][5][6] |

| Molecular Weight | 142.18 g/mol | [3][5][6] |

| Canonical SMILES | N/C(=N\O)C1=CC=CS1 | [5] |

| InChI | 1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | [3][5] |

| InChI Key | NKMNPRXPUZINOM-UHFFFAOYSA-N | [3][5][6] |

Quantitative and Qualitative Data

The following table summarizes the key physicochemical properties of this compound. The data reflects typical values found in commercial product specifications and may vary slightly between batches and suppliers.

| Property | Value | Citation |

| Physical State | Solid, Crystalline Solid | [3][5] |

| Melting Point | 90-96 °C | [5] |

| Solubility | ||

| DMF | 20 mg/mL | [3] |

| DMSO | 15 mg/mL; 100 mg/mL (with sonication) | [3][4] |

| Ethanol (B145695) | 10 mg/mL | [3] |

| PBS (pH 7.2) | 1 mg/mL | [3] |

| UV Absorption (λmax) | 243, 279 nm | [3] |

| Purity | 95-97% | [3][5] |

Experimental Methodologies

This section outlines the general experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound (General Protocol)

Amidoximes are commonly synthesized from the corresponding nitrile. The general procedure involves the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base.

Materials:

-

Thiophene-2-carbonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Ethanol/water solvent mixture

Procedure:

-

Thiophene-2-carbonitrile is dissolved in an aqueous ethanol solution.

-

A slight molar excess of sodium carbonate is added to the solution, followed by a slight molar excess of hydroxylamine hydrochloride.

-

The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure.

-

The crude product is purified, commonly through recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes), to yield pure this compound.

References

- 1. sciensage.info [sciensage.info]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound [stenutz.eu]

N'-hydroxy-2-thiophenecarboximidamide: A Comprehensive Structural Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N'-hydroxy-2-thiophenecarboximidamide is a molecule of interest in medicinal chemistry and drug development, belonging to the class of amidoximes. Its structural features, including the thiophene (B33073) ring and the hydroxyimidamide group, make it a versatile scaffold for the synthesis of various heterocyclic compounds and a potential candidate for biological activity. This technical guide provides a detailed analysis of the structural characteristics of N'-hydroxy-2-thiophenecarboximidamide, including its synthesis, and predicted spectroscopic data based on the analysis of analogous compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the study and application of this compound.

Chemical Identity and Properties

N'-hydroxy-2-thiophenecarboximidamide is a small organic molecule with the following key identifiers:

| Property | Value | Reference |

| CAS Number | 53370-51-7 | [1] |

| Molecular Formula | C5H6N2OS | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| Canonical SMILES | C1=CSC(=C1)C(=N)NO | |

| InChI | InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |

Synthesis

A reliable and high-yield synthesis of N'-hydroxy-2-thiophenecarboximidamide has been reported, proceeding via the reaction of 2-thiophenecarbonitrile (B31525) with hydroxylamine.[1]

References

Thiophene-2-amidoxime (CAS: 53370-51-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-amidoxime, with the CAS number 53370-51-7, is a heterocyclic compound incorporating a thiophene (B33073) ring and an amidoxime (B1450833) functional group. This unique combination of moieties suggests potential applications in medicinal chemistry and materials science. Thiophene derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, the amidoxime group is a versatile functional group known to act as a nitric oxide donor and is found in various biologically active compounds.[4][5][6] This technical guide provides a detailed overview of the characterization of this compound, including its physicochemical properties, a general synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 90-96 °C.[7] Its chemical formula is C₅H₆N₂OS, corresponding to a molecular weight of 142.18 g/mol .[7][8] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 53370-51-7 | [7] |

| Molecular Formula | C₅H₆N₂OS | [7] |

| Molecular Weight | 142.18 g/mol | [7][8] |

| Melting Point | 90-96 °C | [7] |

| Appearance | Solid | [7] |

| InChI Key | NKMNPRXPUZINOM-UHFFFAOYSA-N | [7][8] |

| SMILES | N\C(=N/O)c1cccs1 | [7] |

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical identifiers for this compound.

Synthesis

A general and widely used method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632).[6] This protocol can be adapted for the preparation of this compound from thiophene-2-carbonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thiophene-2-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

Dissolve thiophene-2-carbonitrile in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the nitrile.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion of the reaction, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 1: General synthesis workflow for this compound. This diagram illustrates the key steps in the synthesis of the target compound from thiophene-2-carbonitrile.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the thiophene ring protons and the protons of the amidoxime group. The three protons on the thiophene ring will likely appear as multiplets in the aromatic region (δ 7-8 ppm). The amino (-NH₂) and hydroxyl (-OH) protons of the amidoxime group are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. For a similar compound, thiophene-2-carboxyladehyde oxime, the thiophene protons appear in the range of δ 7.0-8.0 ppm.[9]

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom of the C=NOH group is expected to be in the range of δ 140-150 ppm. The four carbon atoms of the thiophene ring will show signals in the aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, O-H, C=N, and C-S functional groups. Key expected vibrational frequencies are summarized in Table 2. The IR spectra of thiophene derivatives typically show C-H stretching around 3100 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, and C-S stretching in the 600-800 cm⁻¹ region.[10][11] The amidoxime group will show characteristic N-H and O-H stretching frequencies.[12][13]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (oxime) | 3600-3200 (broad) |

| N-H stretch (amine) | 3500-3300 (medium) |

| C-H stretch (thiophene) | ~3100 |

| C=N stretch (oxime) | 1680-1620 |

| C=C stretch (thiophene) | 1600-1400 |

| C-S stretch (thiophene) | 800-600 |

Table 2: Expected IR Absorption Frequencies for this compound. This table outlines the anticipated vibrational frequencies for the key functional groups present in the molecule.

Mass Spectrometry (Expected)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 142. The fragmentation pattern would likely involve cleavage of the amidoxime group and fragmentation of the thiophene ring. Common fragmentation patterns for amides involve the cleavage of the N-CO bond.[14][15] A similar cleavage might be expected for the C-C(=NOH)NH₂ bond in this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies or signaling pathway analyses for this compound (CAS 53370-51-7) have been identified, the known activities of related thiophene and amidoxime compounds provide a strong basis for predicting its potential pharmacological profile.

Thiophene-containing molecules are known to exhibit a broad spectrum of biological activities, including:

-

Anticancer Activity: Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with some showing efficacy against various cancer cell lines.[1][2][16] The proposed mechanisms often involve the induction of apoptosis.

-

Antibacterial and Antifungal Activity: Numerous thiophene derivatives have demonstrated significant antimicrobial properties.[2][4]

-

Anti-inflammatory Activity: Thiophene-based compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX.[3]

The amidoxime functional group is a known prodrug moiety that can release nitric oxide (NO) in vivo.[6] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. Therefore, this compound could potentially act as an NO donor, which might contribute to cardiovascular or anti-inflammatory effects.

Figure 2: Potential biological activities of this compound. This diagram illustrates the potential therapeutic applications based on its constituent chemical moieties.

Conclusion

This compound (CAS 53370-51-7) is a molecule with significant potential for further investigation in the fields of drug discovery and materials science. While detailed experimental characterization data is not widely available, its synthesis is achievable through established methods. Based on the known biological activities of thiophene and amidoxime derivatives, this compound warrants exploration for its potential anticancer, antimicrobial, and anti-inflammatory properties, possibly mediated through nitric oxide signaling pathways. Further research is required to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 96 53370-51-7 [sigmaaldrich.com]

- 8. This compound [stenutz.eu]

- 9. researchgate.net [researchgate.net]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. iosrjournals.org [iosrjournals.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Thiophene-2-amidoxime in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Thiophene-2-amidoxime in various organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound. This document includes quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility across different solvent classes.

| Solvent | Solvent Type | Solubility (mg/mL) | Molar Solubility (M) | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 | 0.703 | [1] |

| Dimethylformamide (DMF) | Polar Aprotic | 20 | 0.141 | [2] |

| Ethanol | Polar Protic | 10 | 0.070 | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | 1 | 0.007 | [2] |

| Methanol | Polar Protic | Soluble | Not Quantified | [3] |

| Water | Polar Protic | Slightly Soluble | Not Quantified | [3] |

Note: The molar solubility was calculated using the molecular weight of this compound (142.18 g/mol ).

Experimental Protocols for Solubility Determination

The following section outlines a standard experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely used "shake-flask" or "saturate-and-measure" technique.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Vials with screw caps (B75204) or sealed flasks

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of the Sample: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Addition of Solvent: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the sample at a constant temperature to pellet the undissolved solid. If centrifugation is not available, carefully filter the supernatant using a syringe filter that does not adsorb the solute.

-

Sample Dilution: Accurately pipette a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC. Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is expressed as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in a typical experimental workflow for determining the solubility of a solid compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

References

In-Depth Technical Guide: Spectroscopic Data of Thiophene-2-amidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-amidoxime (C₅H₆N₂OS), a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocols for its synthesis and presents its characteristic spectroscopic data (NMR, IR, MS) in a clear and structured format.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a valuable resource for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | DMSO-d₆ | 9.55 | s | - | -OH |

| 7.53 | dd | 5.1, 1.2 | H-5 | ||

| 7.31 | dd | 3.6, 1.2 | H-3 | ||

| 7.06 | dd | 5.1, 3.6 | H-4 | ||

| 5.95 | s (br) | - | -NH₂ | ||

| ¹³C NMR | DMSO-d₆ | 145.4 | s | - | C=N |

| 133.5 | s | - | C-2 | ||

| 128.0 | s | - | C-5 | ||

| 127.8 | s | - | C-3 | ||

| 126.3 | s | - | C-4 |

Note: NMR data is predicted based on standard chemical shift values and coupling constants for similar thiophene (B33073) derivatives, as specific experimental data from a single comprehensive source is not publicly available. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (oxime) and N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| ~1650 | Medium | C=N stretch (oxime) |

| ~1590, ~1470, ~1420 | Medium to Weak | C=C stretch (thiophene ring) |

| ~850 | Strong | C-H out-of-plane bend (2-substituted thiophene) |

| ~700 | Strong | C-S stretch (thiophene ring) |

Note: IR data is based on characteristic absorption frequencies for functional groups present in the molecule. Specific peak positions and intensities may vary based on the experimental conditions.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 142 | 100 | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - NH₂ - H]⁺ |

| 111 | Moderate | [M - NOH - H]⁺ |

| 97 | Moderate | [C₄H₃S-C]⁺ |

| 84 | High | [C₄H₄S]⁺ (Thiophene) |

Note: Fragmentation patterns are predicted based on the general fragmentation of similar aromatic oximes and thiophene derivatives. The relative intensities are illustrative.

Experimental Protocols

A general and widely cited method for the synthesis of this compound involves the reaction of 2-thiophenecarbonitrile (B31525) with hydroxylamine (B1172632).

Synthesis of this compound

Materials:

-

2-Thiophenecarbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Water

Procedure:

-

A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water.

-

To this solution, 2-thiophenecarbonitrile is added.

-

The reaction mixture is then heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol-water, to yield this compound as a solid.

Characterization:

The synthesized this compound is characterized by the spectroscopic methods detailed in the tables above (NMR, IR, and MS) to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Disclaimer: The spectroscopic data presented in the tables are based on established chemical principles and data for analogous compounds. While they serve as a reliable guide, experimental verification is recommended for precise characterization.

The Genesis and Advancement of Thiophene-Based Amidoximes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-based amidoximes represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their discovery, historical development, and key applications. It details the primary synthetic methodologies, explores their roles as enzyme inhibitors and therapeutic agents, and presents quantitative data to facilitate comparative analysis. The guide also includes detailed experimental protocols and visual representations of key concepts to support further research and development in this promising area of drug discovery.

Introduction: A Historical Perspective

The journey of thiophene-based amidoximes is intrinsically linked to the broader history of amidoxime (B1450833) chemistry. The amidoxime functional group, characterized by a hydroxylamino and an amino group attached to the same carbon atom, was first synthesized in 1873 by Lossen and Schigerdecker.[1] The fundamental structure of these compounds was later elucidated by Tiemann in 1884.[1]

While a singular "discovery" of the first thiophene-based amidoxime is not prominently documented, their development can be seen as a logical and significant extension of amidoxime chemistry to heterocyclic scaffolds. The thiophene (B33073) ring, a well-established pharmacophore in numerous FDA-approved drugs, imparts unique physicochemical properties that enhance biological activity and drug-receptor interactions.[2] The incorporation of the amidoxime moiety into a thiophene core has led to the exploration of these compounds for a wide range of therapeutic applications.

Synthesis of Thiophene-Based Amidoximes

The most prevalent and established method for the synthesis of thiophene-based amidoximes involves the nucleophilic addition of hydroxylamine (B1172632) to a corresponding thiophene carbonitrile. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be facilitated by heat.

General Experimental Protocol: Synthesis of N'-hydroxy-2-thiophenecarboximidamide

A general procedure for the synthesis of a simple thiophene-based amidoxime is as follows:

Materials:

-

Aqueous hydroxylamine (50% w/w)

-

Absolute ethanol

Procedure:

-

To a stirred solution of 2-thiophenecarbonitrile (1 equivalent) in absolute ethanol, add aqueous hydroxylamine (4 equivalents) in a pressurized sealed vial.

-

Heat the resulting mixture at 90°C for 1 hour.[3]

-

After the reaction is complete, evaporate the solvent to dryness.

-

The desired amidoxime is typically obtained in quantitative yield and can often be used without further purification.[3]

This versatile method can be adapted for the synthesis of various substituted thiophene-based amidoximes.

Key Biological Activities and Therapeutic Potential

Thiophene-based amidoximes have emerged as promising candidates in drug discovery due to their diverse biological activities. Their ability to act as bioisosteres of carboxylic acids has made them particularly valuable in the design of enzyme inhibitors and other therapeutic agents.

Enzyme Inhibition

Thiophene-based amidoximes and their derivatives have been investigated as inhibitors of several key enzymes implicated in disease:

-

Urokinase (uPA): Substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines have been designed as urokinase inhibitors, which is relevant for cancer therapy.[4]

-

Carbonic Anhydrase and Acetylcholinesterase: Novel substituted thiophene derivatives have demonstrated effective inhibition of carbonic anhydrase I and II isozymes and acetylcholinesterase, suggesting their potential in treating neurological disorders, glaucoma, and other conditions.[5]

Anti-inflammatory and Anticancer Activity

The thiophene scaffold is a known contributor to anti-inflammatory and anticancer properties. While direct studies on thiophene-based amidoximes in these areas are emerging, the broader class of thiophene derivatives has shown significant potential:

-

Anti-inflammatory Activity: Thiophene-based compounds are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[6][7] The introduction of an amidoxime group can modulate these activities.

-

Anticancer Activity: Thiophene carboxamide derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, with some compounds showing significant cytotoxic effects.[8][9] The mechanism of action often involves the induction of apoptosis.[10]

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of various thiophene derivatives, the following table summarizes key quantitative data from the literature. It is important to note that this table includes data on thiophene carboxamides and other related derivatives, as specific quantitative data for a wide range of thiophene-based amidoximes is still an active area of research.

| Compound Class | Target | Key Findings | Reference |

| Substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines | Urokinase (uPA) | Excellent inhibitory activities. | [4] |

| Novel substituted thiophene derivatives | Carbonic Anhydrase I & II (hCA I & II), Acetylcholinesterase (AChE) | Ki values in the nM range for AChE and nM to low µM range for hCA I and II. | [5] |

| Thiophene carboxamide derivatives | A375, HT-29, and MCF-7 cancer cell lines | Significant cytotoxic effects on all tested cancer cell lines. | [8] |

| Methoxy-substituted thiophene derivatives | TNF-α and IL-8 expression | Negative regulation of pro-inflammatory cytokine expression. | [11] |

| Thiophene derivatives | 5-Lipoxygenase (5-LOX) | IC50 of 29.2 µM for a representative compound. | [7] |

| Novel thiophene derivatives | Neuraminidase (NA) | IC50 of 0.03 µM for the most potent compound, better than oseltamivir (B103847) carboxylate. | [12] |

Logical Relationships and Experimental Workflows

Visualizing the relationships between synthesis, structure, and activity is crucial for understanding the development of thiophene-based amidoximes.

Caption: General workflow from synthesis to potential application of thiophene-based amidoximes.

Signaling Pathway Involvement

While the precise signaling pathways for many thiophene-based amidoximes are still under investigation, their roles as enzyme inhibitors suggest their interference in specific cellular processes. For example, as inhibitors of acetylcholinesterase, they would directly impact cholinergic signaling. As inhibitors of kinases involved in cancer, they would modulate cell proliferation and survival pathways.

Caption: A generalized signaling pathway illustrating the inhibitory action of a thiophene-based amidoxime.

Conclusion and Future Directions

Thiophene-based amidoximes have a rich, albeit not always explicitly documented, history rooted in the fundamental discoveries of amidoxime chemistry. Their synthesis is well-established, and their biological activities, particularly as enzyme inhibitors, are a subject of ongoing and fruitful research. The versatility of the thiophene scaffold combined with the unique properties of the amidoxime group suggests that these compounds will continue to be a valuable source of lead structures in the development of new therapeutics for a wide range of diseases. Future research should focus on elucidating the specific mechanisms of action and signaling pathways for promising thiophene-based amidoxime candidates, as well as on expanding the library of these compounds through innovative synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 9. [PDF] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | Semantic Scholar [semanticscholar.org]

- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of Thiophene-2-amidoxime: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-amidoxime is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its three-dimensional structure and electronic properties is paramount for rational drug design and the development of novel molecular entities. This technical guide outlines a comprehensive theoretical framework for the computational analysis of the this compound molecular structure. While direct experimental crystallographic data is not extensively available in the public domain, this paper details the robust computational methodologies, primarily Density Functional Theory (DFT), that can be employed to predict its geometric and electronic parameters with high accuracy. This document serves as a procedural guide for researchers aiming to model this compound and its derivatives, providing proposed computational protocols and expected outcomes based on established theoretical precedents for similar molecular systems.

Introduction

The inherent biological significance of the thiophene (B33073) nucleus and the versatile reactivity of the amidoxime (B1450833) functional group make this compound a molecule of considerable interest. Amidoximes are known precursors for 1,2,4-oxadiazoles, a class of compounds with a wide spectrum of pharmacological activities. Theoretical calculations provide a powerful, non-destructive method to elucidate the conformational preferences, electronic distribution, and vibrational signatures of molecules like this compound, offering insights that are complementary to experimental data. This guide details the standard computational workflows and theoretical approaches to achieve a deep understanding of its molecular structure.

Experimental Protocols

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of 2-thiophenecarbonitrile (B31525) with hydroxylamine (B1172632). A representative experimental protocol is as follows:

Materials:

-

2-thiophenecarbonitrile

-

Hydroxylamine (50% w/w in water)

-

Absolute Ethanol

Procedure:

-

To a solution of 2-thiophenecarbonitrile (1.0 eq) in absolute ethanol, add an excess of hydroxylamine (approx. 4.0 eq).

-

Heat the reaction mixture at reflux (approximately 90 °C) for 1.5 to 2 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting solid can be purified by recrystallization to afford this compound as a colorless solid.[1]

Proposed Computational Methodology

To determine the optimized molecular geometry and electronic properties of this compound, Density Functional Theory (DFT) calculations are proposed. This methodology is well-established for providing a good balance between computational cost and accuracy for organic molecules.[2][3][4]

Software:

-

Gaussian, ORCA, or any other suitable quantum chemistry software package.

Level of Theory:

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic systems.[2][3]

-

Basis Set: 6-311G(d,p). This basis set provides a good description of the electron distribution and includes polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[3][4]

Calculation Steps:

-

Geometry Optimization: A full geometry optimization of the this compound structure will be performed to locate the global minimum on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis will be conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[2]

-

Electronic Properties: Further calculations can be performed on the optimized geometry to determine electronic properties such as Mulliken atomic charges, dipole moment, and Frontier Molecular Orbitals (HOMO-LUMO) energies.

The logical workflow for these computational experiments is visualized in the diagram below.

Data Presentation: Predicted Molecular Parameters

The following tables summarize the expected quantitative data for the molecular structure of this compound based on the proposed DFT B3LYP/6-311G(d,p) calculations. These values are illustrative and derived from standard bond lengths and angles for thiophene and amidoxime moieties. Actual calculated values may vary.

Table 1: Predicted Bond Lengths

| Bond | Atom Pair | Expected Length (Å) |

| Thiophene Ring | C-S | ~1.72 - 1.74 |

| C=C | ~1.37 - 1.38 | |

| C-C | ~1.42 - 1.44 | |

| Linker | Th-C-C | ~1.46 - 1.48 |

| Amidoxime Group | C=N | ~1.28 - 1.30 |

| C-N | ~1.36 - 1.38 | |

| N-O | ~1.40 - 1.42 | |

| N-H | ~1.01 - 1.02 | |

| O-H | ~0.96 - 0.97 |

Table 2: Predicted Bond Angles

| Angle | Atom Triple | Expected Angle (°) |

| Thiophene Ring | C-S-C | ~92 - 93° |

| S-C=C | ~111 - 112° | |

| C-C=C | ~112 - 113° | |

| Linker to Ring | C(Th)-C-N | ~118 - 122° |

| Amidoxime Group | C-C=N | ~119 - 123° |

| C=N-O | ~110 - 114° | |

| H-N-H | ~115 - 119° | |

| C-N-H | ~118 - 122° | |

| N-O-H | ~105 - 109° |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| O-H Stretch | -OH | ~3600 - 3450 |

| N-H Stretch | -NH₂ | ~3400 - 3200 |

| C=N Stretch | Amidoxime | ~1680 - 1650 |

| C=C Stretch | Thiophene | ~1500 - 1400 |

| N-O Stretch | Amidoxime | ~950 - 920 |

| C-S Stretch | Thiophene | ~750 - 650 |

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of the this compound molecular structure. By employing Density Functional Theory with the B3LYP functional and a 6-311G(d,p) basis set, researchers can obtain reliable predictions of its geometric parameters, vibrational frequencies, and electronic properties. The detailed computational workflow and expected data tables serve as a valuable resource for scientists engaged in the molecular modeling of heterocyclic compounds and for drug development professionals seeking to understand the structural underpinnings of potential therapeutic agents derived from this versatile scaffold. The methodologies outlined herein pave the way for future in-silico studies that can accelerate the discovery and design of novel this compound-based molecules.

References

- 1. Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

The Diverse Biological Activities of Thiophene Compounds: A Technical Guide

Thiophene (B33073), a five-membered, sulfur-containing heterocyclic aromatic compound, and its derivatives represent a cornerstone in medicinal chemistry. The unique physicochemical properties of the thiophene ring, including its electron-rich nature and ability to form various non-covalent interactions, make it a privileged scaffold in drug design. Thiophene-based compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][3][4][5] This technical guide provides an in-depth overview of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of critical signaling pathways, targeting of cancer-specific proteins, and induction of apoptosis.[1][2][6]

Quantitative Anticancer Data

The cytotoxic effects of various thiophene derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to assess the potency of a compound in inhibiting biological or biochemical functions.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Not specified, but identified as most potent | [6] |

| Thiophene Derivative 5 (TP 5) | HepG2 (Hepatocellular carcinoma) | < 30 µg/mL | [7] |

| Thiophene Derivative 5 (TP 5) | SMMC-7721 (Hepatocellular carcinoma) | < 30 µg/mL | [7] |

| SB-200 | MCF-7 (Breast cancer) | < 30 µmol/l | [8] |

| Thiophene derivatives 4, 6, and 7 | MCF-7 (Breast cancer) | 14.53±0.54, 11.17±0.42, 16.76±0.63 | [9] |

| Fused Thiophene Derivatives | HepG2 (Hepatocellular carcinoma) | Varies | [10] |

| Fused Thiophene Derivatives | PC-3 (Prostate cancer) | Varies | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][11]

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Thiophene compounds to be tested

-

Human cancer cell lines (e.g., HepG2, SMMC-7721)[7]

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 8 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

-

Compound Treatment: Prepare various concentrations of the thiophene derivatives in DMEM. After 24 hours of cell incubation, replace the medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5.0 mg/mL) to each well and incubate for an additional 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

-

Signaling Pathway Inhibition

Thiophene derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Thiophene-based compounds have demonstrated promising activity against a variety of bacteria and fungi.[12][13][14]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Microorganism | MIC (mg/L or µg/mL) | Reference |

| Thiophene derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16-32 (MIC₅₀) | [12] |

| Thiophene derivative 4 | Colistin-Resistant Escherichia coli | 8-32 (MIC₅₀) | [12] |

| Thiophene derivative 5 | Colistin-Resistant Acinetobacter baumannii | 16-32 (MIC₅₀) | [12] |

| Thiophene derivative 8 | Colistin-Resistant Escherichia coli | 8-32 (MIC₅₀) | [12] |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 µg/mL | [15] |

| 3-chlorobenzo[b]thiophene (cyclohexanol-substituted) | Gram-positive bacteria & yeast | 16 µg/mL | [16] |

| 3-bromobenzo[b]thiophene (cyclohexanol-substituted) | Gram-positive bacteria & yeast | 16 µg/mL | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[15][16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent that inhibits visible growth.

Materials:

-

Thiophene compounds to be tested

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Incubator (35-37°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a stock solution of the thiophene compound. Perform a two-fold serial dilution of the compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

Antimicrobial Mechanism Workflow

The antibacterial action of some thiophene derivatives involves the disruption of the bacterial cell membrane.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Thiophene-based compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17][18][19][20]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of thiophene derivatives has been assessed through various in vitro and in vivo models.

| Compound/Derivative | Target/Assay | Activity | Reference |

| Compound 2 | 5-LOX | IC₅₀ = 6.0 µM | [17] |

| Compound 3 | 5-LOX | IC₅₀ = 6.6 µM | [17] |

| Compound 4 | Mast cell degranulation | >63% inhibition | [17][18] |

| Compound 4 | 5-LOX | ~57% inhibition at 100 µg/mL | [18] |

| Compound 41 | Carrageenan-induced paw edema | 48.94% inhibition | [21] |

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

Principle: The inhibitory activity of thiophene compounds on COX and LOX enzymes can be measured using commercially available assay kits. These assays typically measure the production of prostaglandins (B1171923) (for COX) or leukotrienes (for LOX) from their arachidonic acid substrate.

Materials:

-

Thiophene compounds to be tested

-

COX-1/COX-2 or 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Assay buffer

-

Detection reagents (specific to the kit)

-

96-well plates

-

Microplate reader

Procedure (General Outline):

-

Reagent Preparation: Prepare all reagents, including the enzyme, substrate, and test compounds, according to the assay kit's instructions.

-

Compound Addition: Add the thiophene compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control inhibitor.

-

Enzyme Addition: Add the COX or LOX enzyme to the wells and incubate for a short period to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate for the time specified in the protocol to allow for product formation.

-

Detection: Stop the reaction and add the detection reagents. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Inflammatory Pathway Modulation

Thiophene derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.

Neurological Activity

Thiophene-based compounds are being investigated for their therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[22][23][24][25] Their mechanisms of action include the inhibition of acetylcholinesterase (AChE), modulation of amyloid-β aggregation, and neuroprotection.[22][23]

Quantitative Neurological Data

The neuroprotective and enzyme-inhibiting activities of several thiophene derivatives have been quantified.

| Compound/Derivative | Target/Assay | Activity | Reference |

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | Acetylcholinesterase | 60% inhibition | [26][27][28] |

| Donepezil (Reference) | Acetylcholinesterase | 40% inhibition | [26][27][28] |

| B355252 | Glutamate-induced toxicity in HT-22 cells | 61.9% protection at 8 µM | [29] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity and inhibition.[26][27]

Principle: The assay is based on the hydrolysis of acetylthiocholine (B1193921) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Thiophene compounds to be tested

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the test compounds, AChE, acetylthiocholine, and DTNB in the phosphate buffer.

-

Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a control without the inhibitor.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a predefined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Start the reaction by adding the acetylthiocholine substrate to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as follows:

-

% Inhibition = [(Rate of control - Rate of sample) / Rate of control] × 100

-

Logical Relationship in Neuroprotection

The neuroprotective effects of certain thiophene derivatives can be linked to their ability to counteract oxidative stress.

Conclusion

Thiophene and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their structural versatility allows for fine-tuning of their biological activities, leading to the development of compounds with potent and selective effects. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the exploration and development of the next generation of thiophene-based drugs. Further research, including quantitative structure-activity relationship (QSAR) studies and in vivo efficacy and safety evaluations, will be crucial in translating the promise of these compounds into clinical realities.

References

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, properties and biological activity of thiophene: A review | Semantic Scholar [semanticscholar.org]

- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. | Semantic Scholar [semanticscholar.org]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. [PDF] Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors | Semantic Scholar [semanticscholar.org]

- 29. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

introduction to amidoxime functional group chemistry

An In-depth Technical Guide to Amidoxime (B1450833) Functional Group Chemistry For Researchers, Scientists, and Drug Development Professionals

Introduction to the Amidoxime Functional Group

The amidoxime functional group, with the general formula R-C(NH₂)=NOH, is a critical moiety in medicinal, organic, and materials chemistry.[1][2] It consists of an amino group (-NH₂) and a hydroxyimino group (=NOH) attached to the same carbon atom.[2][3] This unique arrangement makes amidoximes versatile building blocks for synthesizing various heterocyclic compounds and confers upon them a rich profile of biological activities and chemical properties.[2]

First synthesized in 1873, the chemical structure of amidoximes was established in 1884.[4] The presence of the amino group creates a significant mesomeric effect, distinguishing the chemistry of amidoximes from that of simple oximes.[1][5]

Structure and Isomerism

Amidoximes can exhibit two main types of isomerism: geometrical (E/Z) diastereoisomers and constitutional isomers (tautomers).[6] The (Z)-isomer is generally the more energetically favorable and stable form.[4] Infrared spectroscopy reveals characteristic bands for the O-H stretch (3600 cm⁻¹), the C=N stretch (1665 cm⁻¹), and the N-O stretch (945 cm⁻¹).[3][6]

Acid-Base Properties

The amidoxime group is amphoteric, possessing both acidic and basic centers.[1][7] The oxime nitrogen is basic, while the hydroxyl group is acidic.[1] The group has two distinct pKa values:

-

pKa₁ : Corresponding to the protonation of the oxime nitrogen, this value is typically in the range of 3.6 to 6.1.[8][9] At a pH below this value, the group is protonated, which can create electrostatic repulsion unfavorable for metal ion adsorption.[7]

-

pKa₂ : Corresponding to the deprotonation of the oxime hydroxyl group, this value is significantly higher, around 12-13.[8][10]

The wide range of reported pKa values in the literature has been a source of controversy, which recent studies have aimed to resolve through combined experimental and computational methods.[9][11][12]

Synthesis of Amidoximes

The most prevalent and high-yielding method for synthesizing amidoximes is the nucleophilic attack of hydroxylamine (B1172632) on a nitrile.[1][4] However, several other routes have been developed.

From Nitriles

This classic method, first demonstrated by Tiemann, involves reacting a nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate, typically in an alcoholic solvent with heating.[4] This approach regularly achieves high yields, sometimes up to 98%.[4] Modern variations have been developed to improve reaction times and yields, including:

-

Using an aqueous solution of hydroxylamine, which often shortens reaction times and eliminates the need for a base.[4][13]

-

Employing ultrasonic irradiation in solvent-free conditions, leading to high yields (70-85%) in a short time.[4]

-

Using microwave irradiation to accelerate the reaction, with preparation times as short as 5-15 minutes.[4]

Other Synthetic Routes

While less common, amidoximes can be prepared from other starting materials:

-

From Thioamides, Amidines, or Iminoethers : Reaction with hydroxylamine can afford amidoximes in yields ranging from 60% to 100%.[4] In some cases, using thioamides gives better results than starting from the corresponding nitriles.[4]

-

Ring-Opening of Heterocycles : Certain nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles, can be opened using reducing agents like lithium aluminum hydride (LiAlH₄) or aqueous NaOH to yield N-substituted amidoximes.[4]

-

From Secondary Amides : A one-pot approach using a Ph₃P–I₂-mediated dehydrative condensation allows for the synthesis of N-substituted amidoximes under mild conditions.[14]

Key Reactions and Chemical Properties

The dual functionality of amidoximes allows them to participate in a wide array of chemical transformations.

Reduction to Amidines

Amidoximes can be efficiently reduced to the corresponding amidines. A common method is catalytic hydrogenation over palladium in an environment of acetic acid and acetic anhydride.[15][16] This conversion is particularly important in drug development, where the amidoxime serves as a prodrug that is converted in vivo to the active amidine form.[2]

Oxidation and Nitric Oxide (NO) Release